2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Key structural elements include:
- 4-Methoxyphenyl group at position 2, which may enhance lipophilicity and metabolic stability.
- Oxazole-thiophene substituent at position 5, contributing to π-π stacking interactions and electronic modulation.
This scaffold is structurally analogous to pyrazolo-pyrazinone derivatives reported in medicinal chemistry, such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-18(23-21(29-14)20-4-3-11-30-20)13-25-9-10-26-19(22(25)27)12-17(24-26)15-5-7-16(28-2)8-6-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOUMBCSJXHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the thiophenyl and oxazolyl groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Reported Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazin-4(5H)-one | 4-Methoxyphenyl, oxazole-thiophene-methyl | ~463.5* | Not explicitly stated | N/A |
| 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Pyrazolo[1,5-a]pyrazin-4(5H)-one | 4-Chlorophenyl, 3,4-dimethoxyphenethyl | 437.9 | Protein interaction studies | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Pyrazolone | 4-Chlorophenyl, thiophene-carbonyl | 382.8 | Antibacterial, antitumor | |
| 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... | Pyrazolo[3,4-d]pyrimidine | Thiazole, fluorophenyl, chromenone | 531.3 | Kinase inhibition (implied) | |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... | Thiazole | Triazole, fluorophenyl | ~550* | Structural studies only |
*Calculated based on formula.
Key Observations:
Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazinone core (target compound) shares similarities with pyrazolo[3,4-d]pyrimidines () in nitrogen-rich aromatic systems, which are often associated with kinase inhibition .
The oxazole-thiophene moiety may improve bioavailability compared to simpler aryl groups (e.g., ’s thiophene-carbonyl group) due to enhanced π-stacking and solubility .
Crystallographic and Conformational Analysis
- The target compound’s oxazole-thiophene substituent may introduce conformational flexibility, unlike the rigid planar structures of isostructural thiazole derivatives in .
- ’s pyrazolo[1,5-a]pyrazinone analogue crystallizes in a monoclinic system, suggesting similar packing interactions could be expected for the target compound .
Biological Activity
The compound 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.36 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃S |
| Molecular Weight | 301.36 g/mol |
| Boiling Point | Not specified |
| Solubility | High |
| LogP | 3.0 (indicative of lipophilicity) |
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A notable study demonstrated that these compounds can inhibit the growth of breast cancer cells by modulating signaling pathways related to cell survival and apoptosis (PubMed ID: 17914785) . The compound's ability to target specific kinases involved in cancer progression suggests a promising therapeutic avenue.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. Research indicates that it may act as a positive allosteric modulator at NMDA receptors, which are crucial for synaptic plasticity and memory function. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease (PMC ID: 7961853) .
The biological activity of 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer signaling pathways.
- Receptor Modulation : It acts as a modulator at NMDA receptors, enhancing synaptic responses.
- Antimicrobial Action : Disruption of bacterial cell wall integrity and metabolic inhibition.
Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, compounds structurally related to the target molecule showed IC50 values in the low micromolar range against breast cancer cells. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as an anticancer agent.
Study 2: Neuroprotective Activity
A recent investigation into the neuroprotective effects revealed that treatment with the compound resulted in reduced neuronal death in vitro under oxidative stress conditions. This was measured using MTT assays and confirmed by Western blot analysis for apoptosis-related proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
